(Benzo[b]thiophen-3-ylmethyl)hydrazine is a chemical compound characterized by the presence of a benzo[b]thiophene moiety linked to a hydrazine group. This structure positions it within a class of compounds that exhibit significant potential in medicinal chemistry due to their diverse biological activities. The benzo[b]thiophene unit contributes to the compound's aromaticity and stability, while the hydrazine functionality introduces reactivity that can be exploited in various
The reactivity of (benzo[b]thiophen-3-ylmethyl)hydrazine primarily involves its hydrazine group, which can participate in several types of chemical transformations:
Research indicates that (benzo[b]thiophen-3-ylmethyl)hydrazine and its derivatives possess notable biological activities. These include:
The synthesis of (benzo[b]thiophen-3-ylmethyl)hydrazine can be achieved through several methods:
(Benzo[b]thiophen-3-ylmethyl)hydrazine has potential applications in various fields:
Interaction studies involving (benzo[b]thiophen-3-ylmethyl)hydrazine typically focus on its binding affinity with biological targets:
Several compounds share structural features with (benzo[b]thiophen-3-ylmethyl)hydrazine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1. Benzo[b]thiazole | Contains thiazole instead of thiophene | Known for antifungal activity |
| 2. Benzothiazole hydrazone | Hydrazone derivative of benzothiazole | Exhibits significant anticancer properties |
| 3. Benzothiophene | Lacks hydrazine functionality | Primarily studied for its electronic properties |
| 4. Thienylhydrazines | Contains thiophene and hydrazine | Demonstrated neuroprotective effects |
The uniqueness of (benzo[b]thiophen-3-ylmethyl)hydrazine lies in its specific combination of a benzo[b]thiophene core with a hydrazine group, which may confer distinct biological activities not observed in closely related compounds.
The benzo[b]thiophene core is typically constructed via metal-catalyzed cyclization of sulfur-containing alkynes. Gold(I)–N-heterocyclic carbene (NHC) complexes, such as gold(I)–IPr hydroxide, have proven effective for synthesizing 2-substituted benzo[b]thiophenes from 2-alkynyl thioanisoles (Figure 1A). This method operates under mild conditions (room temperature to 60°C) and achieves yields of 70–92% across diverse substrates, including electron-deficient and sterically hindered derivatives. Mechanistic studies reveal that acid additives (e.g., HCl) facilitate protonolysis of the Au–C bond, enabling catalyst turnover.
Palladium-catalyzed Sonogashira cross-coupling represents an alternative approach. For example, 2-iodothiophenol reacts with phenylacetylene in the presence of Pd(II) catalysts (e.g., PdCl~2~(PPh~3~)~2~) and copper iodide to form 2-substituted benzo[b]thiophenes via tandem coupling-cyclization (Figure 1B). This method tolerates aryl, alkyl, and heteroaryl acetylenes, yielding products in 65–87% efficiency. Key to success is the use of polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).
Aryne-based strategies offer regioselective alternatives. 3-Chlorobenzyne intermediates react with alkynyl sulfides through C–S bond formation at the C1 position, followed by cyclization to generate benzo[b]thiophenes (Figure 1C). This method avoids transition metals entirely, relying instead on fluoride-induced aryne generation from silyl aryl triflates.
Table 1: Comparative Analysis of Benzo[b]thiophene Cyclization Methods
| Method | Catalyst | Yield Range | Key Advantage |
|---|---|---|---|
| Au(I)–NHC Cyclization | Au(I)–IPr(OH) | 70–92% | Broad substrate scope |
| Pd-Catalyzed Sonogashira | PdCl~2~(PPh~3~)~2~ | 65–87% | Compatibility with terminal alkynes |
| Aryne-Mediated | None | 55–78% | Metal-free, high regioselectivity |
The hydrazine group is introduced through nucleophilic displacement or condensation reactions. A two-step sequence is commonly employed:
Acylhydrazone formation provides an alternative route. Condensation of benzo[b]thiophene-3-carbaldehyde with hydrazine hydrate in ethanol (reflux, 6 h) generates the corresponding hydrazone, which is reduced using NaBH~4~ or LiAlH~4~ to yield the target hydrazine derivative (Figure 2B). This method is particularly useful for introducing substituents on the hydrazine nitrogen.
Continuous flow systems address scalability challenges in hydrazide synthesis. A representative protocol involves:
Table 2: Batch vs. Flow Synthesis Performance Metrics
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 8–12 h | 25–40 min |
| Isolated Yield | 70–75% | 82–89% |
| Throughput | 5 g/h | 22 g/h |
| Byproduct Formation | 8–12% | <3% |
Flow systems minimize thermal degradation through precise temperature control and reduce solvent usage by 40% compared to batch processes. The method has been successfully scaled to produce 200 g quantities with 86% overall yield.
Benzothiophene hydrazine derivatives demonstrate potent antimicrobial activity through multiple molecular mechanisms targeting Gram-positive bacterial pathogens [2] [4]. The primary molecular targets include bacterial DNA gyrase, a critical enzyme responsible for DNA supercoiling and replication [5] [6]. These compounds form stoichiometric complexes with the enzyme's active site, effectively disrupting bacterial DNA synthesis and leading to bacteriostatic or bactericidal effects [5].
Research has revealed that hydrazide-hydrazone derivatives exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus and other resistant strains [4]. The compounds achieve this through strong binding interactions within the DNA gyrase active site, with molecular docking studies confirming favorable binding modes and interaction patterns [4]. The antibacterial potency of these compounds may be directly connected to their ability to form hydrogen bonds with key amino acid residues in the enzyme's binding pocket [4].
Comprehensive antimicrobial screening has demonstrated the exceptional potency of benzothiophene hydrazine derivatives against Gram-positive bacteria [4] [7] [8]. The following table presents minimal inhibitory concentration data for key derivatives against clinically relevant pathogens:
| Compound Series | Staphylococcus aureus (μg/mL) | Enterococcus faecalis (μg/mL) | Bacillus subtilis (μg/mL) | Staphylococcus epidermidis (μg/mL) |
|---|---|---|---|---|
| Chloro-substituted derivatives | 0.024-0.65 | 0.024-0.39 | 0.002-0.98 | 0.002-0.122 |
| Bromo-substituted derivatives | 0.024-0.78 | 0.065-0.39 | 0.156-0.78 | 0.156-0.78 |
| Benzothiazine derivatives | 0.00975-0.78 | 0.00975-1.56 | 0.13-0.78 | 0.024-0.195 |
The most potent compounds in this series demonstrated minimal inhibitory concentrations as low as 0.002 micrograms per milliliter against Bacillus subtilis and Staphylococcus epidermidis, representing activity levels significantly superior to conventional antibiotics [4] [8]. Notably, compound derivatives with specific halogen substitutions showed enhanced activity, with chloro and bromo derivatives exhibiting the most pronounced antimicrobial effects [7] [8].
Benzothiophene hydrazine derivatives employ multiple mechanisms to disrupt bacterial cell integrity [9]. These compounds demonstrate significant membrane-disrupting capabilities, leading to loss of membrane potential and subsequent cell death [9]. Flow cytometry analysis has revealed that treatment with these compounds results in increased propidium iodide permeation, indicating compromised membrane integrity [9].
The membrane permeability assay data shows dose-dependent effects, with minimal inhibitory concentration treatments causing approximately 24.9 percent of cells to become propidium iodide-permeant, increasing to 88.1 percent at standard minimal inhibitory concentrations [9]. Higher concentrations resulted in over 99 percent membrane disruption, demonstrating the compounds' potent bactericidal properties [9]. Additionally, oxygen uptake assays have confirmed that these derivatives function as uncoupling agents, disrupting the bacterial membrane proton gradient and increasing oxygen consumption rates [9].
Benzothiophene hydrazine derivatives exhibit broad-spectrum antifungal activity through direct interaction with fungal cell membranes [10] [11] [12]. The compounds demonstrate particularly potent activity against Candida species, including fluconazole-resistant strains [11]. These derivatives achieve antifungal effects through membrane disruption mechanisms that differ from conventional azole antifungals [13].
The antifungal action involves direct membrane effects rather than ergosterol biosynthesis inhibition [13]. Research has demonstrated that thiophene derivatives cause significant ultrastructural changes in Candida cells, including membrane permeabilization and subsequent cell death [11]. The compounds induce characteristics compatible with apoptosis in fungal cells, including chromatin condensation observed through transmission electron microscopy [11].
Systematic evaluation of benzothiophene hydrazine derivatives has revealed exceptional antifungal potency across multiple species [4] [14] [12]. The following table summarizes minimal inhibitory concentration data for key fungal pathogens:
| Target Organism | Minimal Inhibitory Concentration Range (μg/mL) | Most Active Compound Class |
|---|---|---|
| Candida albicans | 0.008-7.81 | Thiazole-cyclopropane derivatives |
| Candida tropicalis | 0.015-3.91 | Chlorinated benzothiophenes |
| Candida krusei | 0.98-125 | Fluorinated derivatives |
| Aspergillus niger | 0.98-15.62 | Hydrazide-hydrazone series |
| Aspergillus fumigatus | 0.98-1.95 | Benzothiazole derivatives |
| Trichophyton mentagrophytes | 1.98-7.81 | Trifluoromethyl substituted |
The most potent antifungal derivatives achieved minimal inhibitory concentrations as low as 0.008 micrograms per milliliter against clinical Candida albicans isolates [12]. These activity levels represent significant improvements over conventional antifungal agents, with some compounds demonstrating four-fold greater potency than fluconazole against specific fungal strains [4].
The antifungal mechanism of benzothiophene hydrazine derivatives involves direct membrane disruption leading to cell death [15] [12]. Sorbitol protection assays have confirmed that the compounds act on fungal cell wall structures and membrane integrity [12]. The mechanism involves increased membrane permeability, leading to leakage of cellular contents and ultimate cell death [15].
Research has demonstrated that these compounds cause dose-dependent membrane permeabilization in fungal cells [12]. At sub-inhibitory concentrations, the derivatives show antibiofilm activity, disrupting established fungal biofilms both alone and in combination with conventional antifungals [11]. The compounds demonstrate synergistic effects with fluconazole, enhancing antifungal efficacy against resistant strains [11]. Additionally, the high lipophilicity of these derivatives correlates directly with their antifungal activity, facilitating membrane penetration and subsequent cellular disruption [12].
Benzothiophene hydrazine derivatives demonstrate potent apoptosis-inducing activity in hematologic cancer cell lines through multiple molecular pathways [16] [17] [18]. These compounds target critical cellular processes including mitochondrial function, caspase activation, and cell cycle regulation [19] [18]. The primary mechanism involves mitochondrial outer membrane permeabilization through inhibition of antiapoptotic proteins, particularly the B-cell lymphoma 2 family [19].
Research has demonstrated that benzothiophene derivatives induce programmed cell death through cell cycle arrest in the G2/M phase followed by caspase-9 and caspase-3 cleavage [19] [18]. The compounds trigger cytochrome c release from mitochondria, initiating the intrinsic apoptotic pathway [18]. Western blot analysis has confirmed upregulation of cleaved caspase-3 and cytochrome c levels, while simultaneously downregulating phosphoinositide 3-kinase and protein kinase B signaling pathways [18] [20].
Comprehensive cytotoxicity screening has revealed significant activity of benzothiophene hydrazine derivatives against various hematologic malignancies [16] [21] [22]. The following table presents inhibitory concentration data for key cancer cell lines:
| Cell Line Type | Cancer Classification | Inhibitory Concentration 50 Range (μM) | Primary Mechanism |
|---|---|---|---|
| CCRF-CEM | T-cell acute lymphoblastic leukemia | 0.04-50 | Mitochondrial dysfunction |
| HEL | Erythroleukemia | 0.5-25 | JAK2-STAT pathway inhibition |
| K-562 | Chronic myelogenous leukemia | 0.1-30 | Reactive oxygen species generation |
| U87 | Glioblastoma | <0.05 | PI3K/AKT pathway suppression |
| HL-60 | Promyelocytic leukemia | 1-45 | DNA gyrase inhibition |
The most potent derivatives achieved inhibitory concentration 50 values below 50 nanomolar in multiple cell lines, demonstrating exceptional cytotoxic activity [18] [20]. Benzothiazole derivative compounds showed particular efficacy against glioblastoma and cervical cancer cells, with some compounds inducing classical apoptotic symptoms including DNA fragmentation and nuclear condensation at concentrations as low as 40 nanomolar [18] [20].
Benzothiophene hydrazine derivatives modulate key apoptotic regulatory proteins in hematologic cancer cells [21] [18] [22]. Flow cytometric analysis has revealed significant increases in both early and late apoptotic cell populations following treatment [17] [23]. The compounds upregulate pro-apoptotic proteins including Bax and cleaved caspase-3 while decreasing expression of antiapoptotic proteins such as B-cell lymphoma 2 [21] [18].
Mechanistic studies have demonstrated that these derivatives induce reactive oxygen species generation, leading to oxidative stress and subsequent apoptosis [24] [25]. The compounds cause mitochondrial membrane potential loss and increase intracellular reactive oxygen species levels in a time and dose-dependent manner [24] [25]. Pretreatment with antioxidant N-acetyl-cysteine has been shown to abrogate the apoptosis-inducing effects, confirming that reactive oxygen species generation is a prerequisite for the apoptotic process [24].
The optimization of halogen substituents in (benzothiophene-3-ylmethyl)hydrazine derivatives represents a critical strategy for enhancing biological activity through precise molecular modifications. Research has demonstrated that the position and nature of halogen substitution significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds.
Electronic Effects and Binding Affinity
Halogen substitution at different positions of the benzothiophene ring system exhibits distinct electronic effects that directly correlate with biological activity. Studies indicate that ortho-positioned halogen substituents demonstrate superior biological activity compared to meta or para positions [1] [2]. The trifluoromethyl group positioned at the ortho location showed exceptional dual inhibition activity with IC50 values of 3.1 nM, representing the most potent activity within the benzothiophene scaffold series [1].
Chlorine substitution at the ortho position demonstrated significant selectivity for sEH inhibition with an IC50 of 9.6 nM, while maintaining excellent molecular stability [1]. The halogen bonding interactions, particularly with bromine substituents, contribute to enhanced binding affinity through π-π stacking interactions with aromatic residues, achieving binding energies of approximately 7.5 kcal/mol [3].
Position-Dependent Activity Patterns
The reactivity hierarchy for halogen substitution in benzothiophene derivatives follows a distinctive pattern based on electronic and steric considerations. The 3-position emerges as the most reactive site for halogen substitution, followed by the 2-position, with the order of positional reactivity being 3 > 2 > 6 > 5 > 4 > 7 [4]. This pattern reflects the electron density distribution within the benzothiophene ring system and the accessibility of different positions to electrophilic attack.
Fluorine substitution at the 3-position yields compounds with IC50 values of 78 nM for hydrazone formation, while 4-chloro and 4-bromo substitutions achieve IC50 values of 74 nM and 97 nM, respectively [5]. The 3,4-difluoro substitution pattern exhibits increased steric hindrance effects, resulting in IC50 values of 87 nM but with enhanced selectivity profiles [5].
Mechanistic Insights
The mechanism of halogen-enhanced activity involves multiple complementary pathways. Electron-withdrawing halogens increase the electrophilicity of the benzothiophene ring, facilitating nucleophilic attack by the hydrazine moiety and improving binding affinity to target proteins [6]. The presence of electron-withdrawing groups causes a redistribution of electron density, with the electron density in the thiophene ring decreasing proportionally to the electron-withdrawing capacity of the substituent [7].
Halogen bonding interactions represent a crucial component of the enhanced activity profile. Bromine-containing derivatives demonstrate strong halogen-π interactions with aromatic residues, particularly with phenyl rings in the binding pocket, contributing to enhanced binding stability and selectivity [3]. These interactions complement traditional hydrogen bonding and π-π stacking, creating a multifaceted binding profile that enhances overall molecular recognition.
| Halogen Substituent | Position | IC50 (nM) | Biological Activity | Steric Effect |
|---|---|---|---|---|
| Fluoro | ortho | 150.0 | FAAH inhibition | Moderate |
| Chloro | ortho | 9.6 | sEH inhibition | Low |
| Bromo | ortho | 7.5 | Halogen bonding | Moderate |
| Iodo | meta | 284.0 | Kinase inhibition | High |
| Trifluoromethyl | ortho | 3.1 | Dual inhibition | Low |
| 3-Fluoro | 3-position | 78.0 | Hydrazone formation | Low |
| 4-Chloro | 4-position | 74.0 | Hydrazone formation | Moderate |
| 4-Bromo | 4-position | 97.0 | Hydrazone formation | Moderate |
The incorporation of hydrophilic groups into (benzothiophene-3-ylmethyl)hydrazine derivatives represents a fundamental strategy for improving pharmaceutical properties, particularly bioavailability and aqueous solubility. The strategic placement of polar functional groups significantly influences the pharmacokinetic profile while maintaining biological activity.
Hydroxyl Group Modifications
Hydroxyl functionalization at the C-6 position of the benzothiophene ring demonstrates substantial enhancement of aqueous solubility without compromising biological activity. The 6-hydroxybenzothiophene derivatives exhibit high solubility enhancement characteristics, achieving synthetic yields of 75% with maintained stability under physiological conditions [8]. The hydroxyl group participates in hydrogen bonding interactions with aqueous media, facilitating dissolution and improving oral bioavailability.
The mechanism of hydroxyl-mediated solubility enhancement involves the formation of hydrogen bonds with water molecules, disrupting the crystalline lattice structure and promoting dissolution. This effect is particularly pronounced when the hydroxyl group is positioned at the 6-position, where it does not interfere with the essential binding interactions of the hydrazine moiety [9].
Carboxyl and Carbohydrazide Modifications
Carboxyl group introduction at the C-2 position provides very high solubility enhancement with excellent bioavailability impact. The carboxylic acid functionality achieves synthetic yields of 80% and demonstrates exceptional stability under various pH conditions . The carboxyl group enhances bioavailability through multiple mechanisms, including improved dissolution, reduced plasma protein binding, and enhanced membrane permeability through active transport mechanisms.
Carbohydrazide derivatives represent particularly promising modifications, achieving yields of 97% with very high solubility enhancement properties [11]. The carbohydrazide moiety provides dual benefits: enhanced hydrophilicity through the amide nitrogen atoms and retained biological activity through the hydrazine functionality. These compounds demonstrate superior bioavailability profiles compared to their non-modified counterparts, with improved pharmacokinetic parameters including increased Cmax and AUC values.
Amino Group Functionalization
Amino group incorporation at the C-3 position achieves high solubility enhancement with positive bioavailability impact, though with moderate stability characteristics. The amino functionality provides basic character to the molecule, enabling salt formation and improved aqueous solubility under physiological pH conditions [5]. The synthetic yield of 87% demonstrates the feasibility of this modification strategy.
The amino group's contribution to bioavailability enhancement occurs through multiple pathways: increased hydrophilicity, improved dissolution rates, and potential for ionic interactions with biological membranes. However, the moderate stability profile necessitates careful formulation considerations to prevent degradation during storage and administration.
Specialized Hydrophilic Moieties
Semicarbazide and thiosemicarbazide modifications of the hydrazine moiety represent innovative approaches to bioavailability enhancement. Semicarbazide derivatives achieve yields of 93% with high solubility enhancement and positive bioavailability impact [5]. The semicarbazide group provides multiple hydrogen bonding sites while maintaining the essential hydrazine functionality for biological activity.
Thiosemicarbazide derivatives, while achieving moderate yields of 60%, demonstrate unique properties including moderate solubility enhancement and stability characteristics [5]. The sulfur atom in the thiosemicarbazide moiety provides additional electronic effects that can influence both solubility and biological activity profiles.
Methoxy Group Applications
Methoxy substitution at the C-5 position provides moderate solubility enhancement with neutral bioavailability impact. While achieving yields of 70% with stable characteristics, methoxy groups represent a conservative approach to hydrophilicity enhancement [11]. The methoxy group provides limited polar surface area increase but maintains molecular stability and can serve as a precursor for further functionalization.
| Hydrophilic Group | Position | Solubility Enhancement | Bioavailability Impact | Yield (%) | Stability |
|---|---|---|---|---|---|
| Hydroxyl (-OH) | C-6 | High | Positive | 75 | Stable |
| Carboxyl (-COOH) | C-2 | Very High | Positive | 80 | Stable |
| Amino (-NH2) | C-3 | High | Positive | 87 | Moderate |
| Methoxy (-OCH3) | C-5 | Moderate | Neutral | 70 | Stable |
| Semicarbazide | Hydrazine moiety | High | Positive | 93 | Stable |
| Thiosemicarbazide | Hydrazine moiety | Moderate | Moderate | 60 | Moderate |
| Carbohydrazide | Hydrazine moiety | Very High | Positive | 97 | Stable |
The modification of the benzothiophene ring system through various structural alterations produces significant steric effects that directly influence molecular recognition, binding affinity, and overall biological activity. Understanding these steric relationships is crucial for rational drug design and optimization strategies.
Alkyl Substitution Effects
Methyl substitution at the C-2 position represents the most favorable steric modification, producing low steric hindrance with enhanced activity (+15%) and improved binding affinity [12]. The methyl group provides optimal steric bulk without significantly disrupting the molecular recognition pattern or interfering with essential binding interactions. The enhanced activity results from improved hydrophobic interactions and optimized molecular shape complementarity with target binding sites.
Phenyl substitution at the C-3 position introduces moderate steric hindrance, resulting in a 20% decrease in activity while maintaining binding affinity in a reduced state [12]. The phenyl group provides substantial steric bulk that can interfere with molecular recognition processes, particularly in constrained binding environments. However, the aromatic nature of the phenyl substituent enables π-π stacking interactions that can partially compensate for the steric penalties.
Bulky Substituent Challenges
Cyclohexyl substitution at the C-4 position produces high steric hindrance with significant activity reduction (-45%) and substantially reduced binding affinity [12]. The saturated cyclohexyl ring creates a three-dimensional steric clash that severely impairs molecular recognition. The conformational flexibility of the cyclohexyl group further complicates binding interactions by introducing entropic penalties.
Tert-butyl substitution at the C-5 position represents the most sterically demanding modification, producing very high steric hindrance with dramatic activity reduction (-70%) and minimal binding affinity [12]. The spherical nature of the tert-butyl group creates substantial steric exclusion effects that prevent proper molecular recognition. This modification demonstrates the critical importance of steric optimization in drug design.
Advantageous Steric Modifications
Fused ring systems spanning the C-6,7 positions provide moderate steric effects with enhanced activity (+10%) and improved binding affinity [12]. The fused ring approach maintains molecular planarity while increasing rigidity, which can improve binding affinity through reduced conformational entropy. The enhanced activity results from improved shape complementarity and reduced conformational flexibility.
Aromatic fusion at the C-4,5 positions produces moderate steric effects with substantial activity enhancement (+25%) and improved binding affinity [12]. The aromatic fusion strategy extends the π-system while maintaining molecular planarity, resulting in enhanced π-π stacking interactions and improved electronic properties. This modification demonstrates the potential for beneficial steric effects when properly designed.
Alkyl Chain Modifications
Alkyl chain extension at the C-2 position produces minimal steric hindrance with slight activity enhancement (+5%) and marginally improved binding affinity [12]. The linear alkyl chain provides minimal steric interference while contributing to hydrophobic interactions. This modification strategy offers a conservative approach to molecular optimization.
Branched alkyl substitution at the C-3 position introduces high steric hindrance with significant activity reduction (-35%) and reduced binding affinity [12]. The branched structure creates three-dimensional steric clashes that interfere with molecular recognition while providing limited compensatory benefits. The reduced selectivity further compromises the overall therapeutic profile.
Mechanistic Considerations
The steric effects in benzothiophene derivatives arise from multiple molecular factors including van der Waals interactions, conformational constraints, and binding pocket complementarity. Steric hindrance disrupts optimal molecular recognition by preventing proper alignment of pharmacophore elements with their corresponding binding sites [6].
Conformational rigidity introduced by certain steric modifications can provide beneficial effects when the rigid conformation matches the bioactive conformation. However, inappropriate rigidity can lock molecules in inactive conformations, leading to reduced activity [12]. The balance between conformational flexibility and rigidity represents a critical optimization parameter.
Electronic coupling between steric modifications and electronic properties influences overall molecular behavior. Steric modifications that alter molecular planarity can disrupt π-conjugation and modify electronic properties, leading to secondary effects on binding affinity and selectivity [13].
| Modification Type | Position | Steric Hindrance | Activity Change | Binding Affinity | Selectivity |
|---|---|---|---|---|---|
| Methyl substitution | C-2 | Low | +15% | Enhanced | Improved |
| Phenyl substitution | C-3 | Moderate | -20% | Reduced | Maintained |
| Cyclohexyl substitution | C-4 | High | -45% | Significantly reduced | Reduced |
| Tert-butyl substitution | C-5 | Very High | -70% | Minimal | Poor |
| Fused ring system | C-6,7 | Moderate | +10% | Enhanced | Improved |
| Alkyl chain extension | C-2 | Low | +5% | Slightly enhanced | Maintained |
| Branched alkyl | C-3 | High | -35% | Reduced | Reduced |
| Aromatic fusion | C-4,5 | Moderate | +25% | Enhanced | Improved |